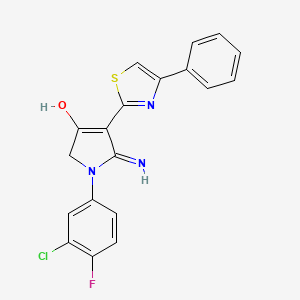
N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロ-4-メトキシフェニル)-1-(3-エトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミドは、ピペリジンカルボキサミド類に属する複雑な有機化合物です。この化合物は、ピペリジン環、キノキサリン部分、および置換フェニル基を含むそのユニークな構造によって特徴付けられます。その潜在的な生物活性と用途から、さまざまな科学研究分野で注目されています。
2. 製法
合成経路と反応条件: N-(3-クロロ-4-メトキシフェニル)-1-(3-エトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミドの合成は、通常、多段階の有機反応を伴います。一般的な合成経路の1つは、次の手順を含みます。
キノキサリン部分の形成: キノキサリン環は、o-フェニレンジアミン誘導体と適切なジケトンを酸性条件下で縮合させることで合成できます。
フェニル環上の置換: 3-クロロ-4-メトキシフェニル基は、求電子置換反応を通じて導入できます。
ピペリジン環の形成: ピペリジン環は、適切な前駆体を用いた環化反応によって合成できます。
カップリング反応: 最後のステップは、キノキサリン部分を置換フェニル基とピペリジン環に、アミド結合形成反応を用いてカップリングすることです。これは通常、EDCIやDCCなどのカップリング試薬を用いた条件下で行われます。
工業的生産方法: この化合物の工業的生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれます。
反応の種類:
酸化: この化合物は、特にメトキシ基とエトキシ基で酸化反応を起こし、対応するアルデヒドやカルボン酸を形成する可能性があります。
還元: キノキサリン部分で還元反応が起こり、ジヒドロキノキサリン誘導体に変換される可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用します。
置換: アミンやチオールなどの求核試薬を塩基性条件下で使用します。
主な生成物:
酸化生成物: アルデヒド、カルボン酸。
還元生成物: ジヒドロキノキサリン誘導体。
置換生成物: さまざまな置換フェニル誘導体。
4. 科学研究における用途
N-(3-クロロ-4-メトキシフェニル)-1-(3-エトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミドは、いくつかの科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を含む、その潜在的な生物活性が研究されています。
医学: さまざまな疾患における治療薬としての可能性が調査されています。
産業: 新しい材料や化学プロセスの開発に活用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the quinoxaline moiety with the substituted phenyl group and the piperidine ring using amide bond formation reactions, typically under conditions involving coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(3-クロロ-4-メトキシフェニル)-1-(3-エトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、または他のタンパク質が含まれます。この化合物は、これらの標的の阻害または活性化を通じてその効果を発揮し、細胞経路に対する下流効果をもたらす可能性があります。正確な分子メカニズムと関与する経路を明らかにするためには、詳細な研究が必要です。
類似の化合物:
N-(3-クロロ-4-メトキシフェニル)-1-(3-エトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド: その特定の置換パターンと官能基の組み合わせによってユニークです。
その他のピペリジンカルボキサミド類: ピペリジン環またはフェニル基に異なる置換基を持つ場合があり、生物活性や化学的性質に違いが生じます。
キノキサリン誘導体: キノキサリン環に異なる置換基を持つ類似の化合物で、反応性や用途が異なります。
ユニークさ: N-(3-クロロ-4-メトキシフェニル)-1-(3-エトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミドのユニークさは、官能基の特定の組み合わせとその結果得られる生物学的および化学的性質にあります。
類似化合物との比較
N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.
Other Piperidine Carboxamides: May have different substituents on the piperidine ring or phenyl group, leading to variations in biological activity and chemical properties.
Quinoxaline Derivatives: Similar compounds with different substituents on the quinoxaline ring, affecting their reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties
特性
分子式 |
C23H25ClN4O3 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3/c1-3-31-23-21(26-18-8-4-5-9-19(18)27-23)28-12-6-7-15(14-28)22(29)25-16-10-11-20(30-2)17(24)13-16/h4-5,8-11,13,15H,3,6-7,12,14H2,1-2H3,(H,25,29) |
InChIキー |
SBGZBYNEOYTBIP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11305459.png)
![2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B11305462.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11305469.png)
![2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11305470.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11305471.png)
![2-(2,3-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11305472.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B11305478.png)

![2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B11305483.png)

![6-chloro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305496.png)
![N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11305500.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B11305501.png)
